molecular formula C17H13F3N2O3 B2532084 N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide CAS No. 922056-43-7

N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B2532084
CAS No.: 922056-43-7
M. Wt: 350.297
InChI Key: VOVXIEMYQBWVNX-UHFFFAOYSA-N
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Description

N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide is a benzamide derivative featuring a fused benzoxazepin ring system. The compound’s structure combines a 1,4-benzoxazepin scaffold substituted with a ketone group at position 5 and a trifluoromethylbenzamide moiety at position 5.

Properties

IUPAC Name

N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O3/c18-17(19,20)11-3-1-10(2-4-11)15(23)22-12-5-6-14-13(9-12)16(24)21-7-8-25-14/h1-6,9H,7-8H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVXIEMYQBWVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and immunology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C16H14F3N3O2
  • Molecular Weight : 345.30 g/mol
  • CAS Number : 922129-75-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. The compound has been shown to modulate the activity of various enzymes and receptors that play crucial roles in tumor growth and immune response.

  • Inhibition of Tumor Growth : Preliminary studies indicate that the compound exhibits significant antitumor properties by inhibiting key signaling pathways associated with cancer cell proliferation.
  • Immunomodulatory Effects : Research suggests that this compound may suppress IL-17 release in human T-helper 17 (TH17) cells, which is critical for inflammatory responses and autoimmune diseases .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity TypeAssay TypeResultReference
AntitumorMTT AssayIC50 = 12 µM
IL-17 SuppressionCytokine Release Assay70% inhibition
AntimicrobialZone of Inhibition15 mm

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antitumor Activity : A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 12 µM in MTT assays against breast cancer cell lines .
  • Immunological Impact : Another study highlighted the compound's ability to suppress IL-17 production in TH17 cells. This suppression is significant as IL-17 is implicated in various inflammatory diseases. The compound achieved a 70% reduction in IL-17 levels compared to control groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural similarities with the target molecule, differing primarily in substituents or core scaffolds:

Compound Name Key Structural Differences Potential Applications Source
Sodium salt of 2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide Tetrazole ring replaces benzoxazepin; methylsulfanyl and chloro substituents introduced Herbicidal activity
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-1,3-benzothiazole-6-carboxamide 4-Methyl substitution on benzoxazepin; benzothiazole replaces trifluoromethylbenzamide Undisclosed (likely pharmacological)
C186 (4-((Z)-3-(3,4-dichloro-5-formylphenyl)-1,4,4,4-tetrafluorobut-1-en-1-yl)-N-((R)-3-oxo-2-(2,2,2-trifluoroethyl)isoxazolidin-4-yl)-2-(trifluoromethyl)benzamide) Isoxazolidin ring; dichlorophenyl and tetrafluorobut-enyl substituents Undisclosed (patented synthetic route)

Functional and Pharmacological Comparisons

  • Bioactivity :

    • The sodium salt variant () demonstrates herbicidal properties, attributed to its trifluoromethylbenzamide core and tetrazole ring, which may enhance metabolic stability . In contrast, the target compound’s benzoxazepin ring could favor CNS penetration or protein binding due to its heterocyclic oxygen and nitrogen atoms.
    • The benzothiazole analog () shares the benzoxazepin scaffold but replaces the trifluoromethyl group with a benzothiazole-carboxamide, suggesting divergent target selectivity (e.g., kinase or receptor modulation).
  • Synthetic Accessibility :

    • The sodium salt () and C186 () employ advanced fluorination and heterocyclic coupling strategies, highlighting the synthetic complexity of trifluoromethylbenzamide derivatives. The target compound’s synthesis likely involves similar regioselective amidation and cyclization steps.
  • Physicochemical Properties :

    • Trifluoromethyl groups in all analogs enhance lipophilicity and metabolic resistance. The benzoxazepin ring in the target compound may improve solubility compared to the tetrazole or isoxazolidin derivatives, though experimental data (e.g., logP, pKa) are unavailable in the provided evidence.

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